

Evolutionary Conservation of the NBAS Gene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Nabaus*

Cat. No.: B1230231

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Neuroblastoma Amplified Sequence (NBAS) gene encodes a crucial, multi-functional protein implicated in fundamental cellular processes, including Golgi-to-endoplasmic reticulum (ER) retrograde transport and nonsense-mediated mRNA decay (NMD).^[1] Biallelic mutations in NBAS are associated with a spectrum of severe, autosomal recessive disorders, such as infantile liver failure syndrome 2 (ILFS2) and Short stature, Optic nerve Atrophy, and Pelger-Huët anomaly (SOPH) syndrome.^{[2][3][4]} Given its critical functions and disease relevance, understanding the evolutionary conservation of NBAS is paramount for elucidating its precise mechanisms of action, interpreting pathogenic variants, and developing targeted therapeutics. This document provides a comprehensive technical overview of the evolutionary history, conserved domains, and functional conservation of the NBAS gene, supplemented with detailed experimental methodologies and pathway diagrams.

Orthologs and Phylogenetic Distribution

NBAS is a highly conserved gene found across a wide range of eukaryotic organisms, indicating its fundamental importance in cellular life.^[5] Orthologs of the human NBAS gene can be identified in vertebrates, invertebrates, and even some single-celled eukaryotes. The presence of NBAS in diverse species underscores its ancient origins and sustained functional relevance throughout eukaryotic evolution.

Quantitative Analysis of Protein Conservation

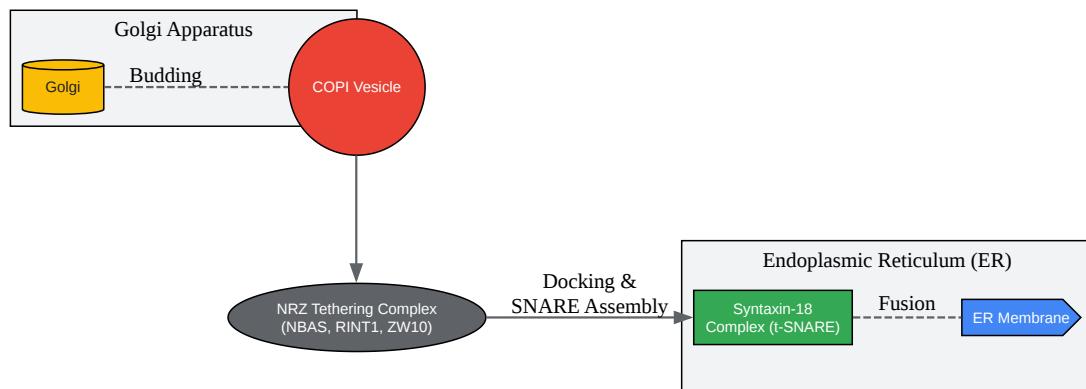
The NBAS protein contains several highly conserved domains that are critical for its function. All missense mutations identified in patients with NBAS-related disorders affect evolutionarily conserved amino acid residues, highlighting the functional importance of these specific positions.[\[6\]](#)[\[7\]](#)

Table 1: Conserved Domains of the Human NBAS Protein

Domain/Region	Amino Acid Position (Approx.)	Description	Known Function
β-propeller domain	90-371	Contains a quinoprotein amine dehydrogenase, beta-chain like domain.	Involved in protein-protein interactions. Mutations in this region are often associated with acute liver failure phenotypes. [2] [8]
Sec39 Domain	725-1376	A core domain that defines NBAS as a homolog of the yeast Sec39 protein.	Essential for its role in the NRZ tethering complex and Golgi-to-ER retrograde transport. [6] [8] [9]
C-terminal Domain	Post-1376	A region of largely unknown function.	A specific mutation (p.Arg1914His) in this domain is associated with SOPH syndrome in the Yakut population. [6] [9]

Table 2: Amino Acid Sequence Identity of NBAS Orthologs vs. Human NBAS

Species	Common Name	Taxon	UniProt Accession	Sequence Identity (%)
Pan troglodytes	Chimpanzee	Primate	Q5I070	99.6%
Mus musculus	Mouse	Rodent	Q8K3B4	93.2%
Gallus gallus	Chicken	Bird	E1C7A9	86.5%
Danio rerio	Zebrafish	Fish	Q6P4G5	76.1%
Drosophila melanogaster	Fruit Fly	Insect	Q9VHP6	55.4%
Saccharomyces cerevisiae	Budding Yeast	Fungus	P39736 (Sec39p)	26.3%
Arabidopsis thaliana	Thale Cress	Plant	F4KCU1	48.7%

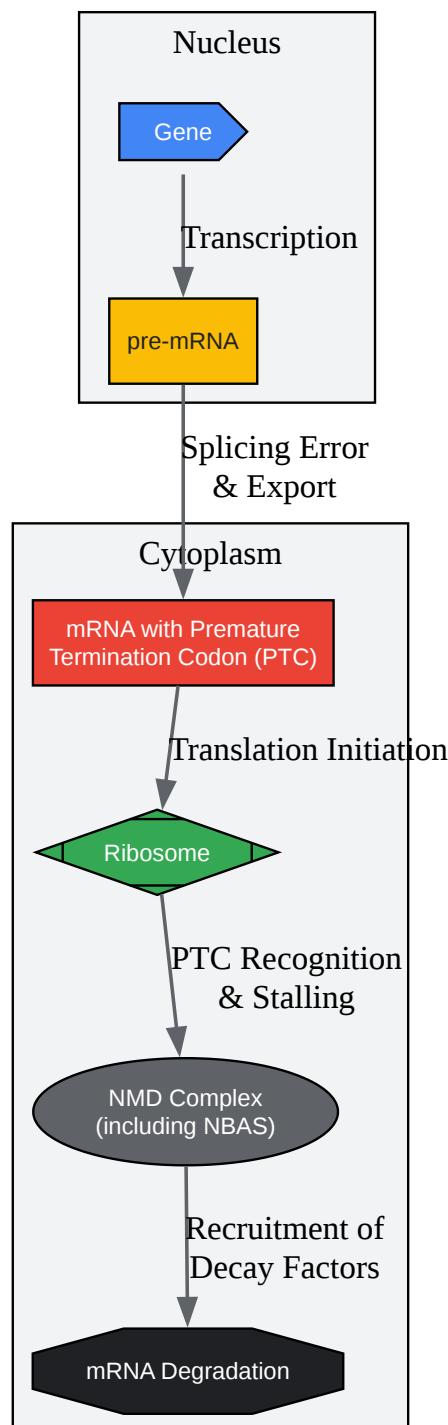

Note: Sequence identity percentages are derived from standard protein-protein BLAST (blastp) analyses against the human reference sequence (UniProt A2RRP1) and may vary slightly based on isoform and alignment parameters.

Functional Conservation

The functions of NBAS in fundamental cellular pathways appear to be conserved throughout evolution.

Golgi-to-ER Retrograde Transport

NBAS is a core component of the highly conserved NRZ vesicle tethering complex, which also includes RINT1 and ZW10. This complex is essential for the docking and fusion of COPI-coated vesicles from the Golgi apparatus to the ER membrane.^[9] NBAS directly interacts with the ER-resident t-SNARE syntaxin-18 complex and is believed to play a primary role in SNARE assembly, a critical step in membrane fusion.^{[2][10]} This function in retrograde trafficking is vital for recycling cellular components like lipids and proteins and maintaining the integrity of the ER and Golgi.^[1]



[Click to download full resolution via product page](#)

Caption: Golgi-to-ER retrograde transport mediated by the NBAS-containing NRZ complex.

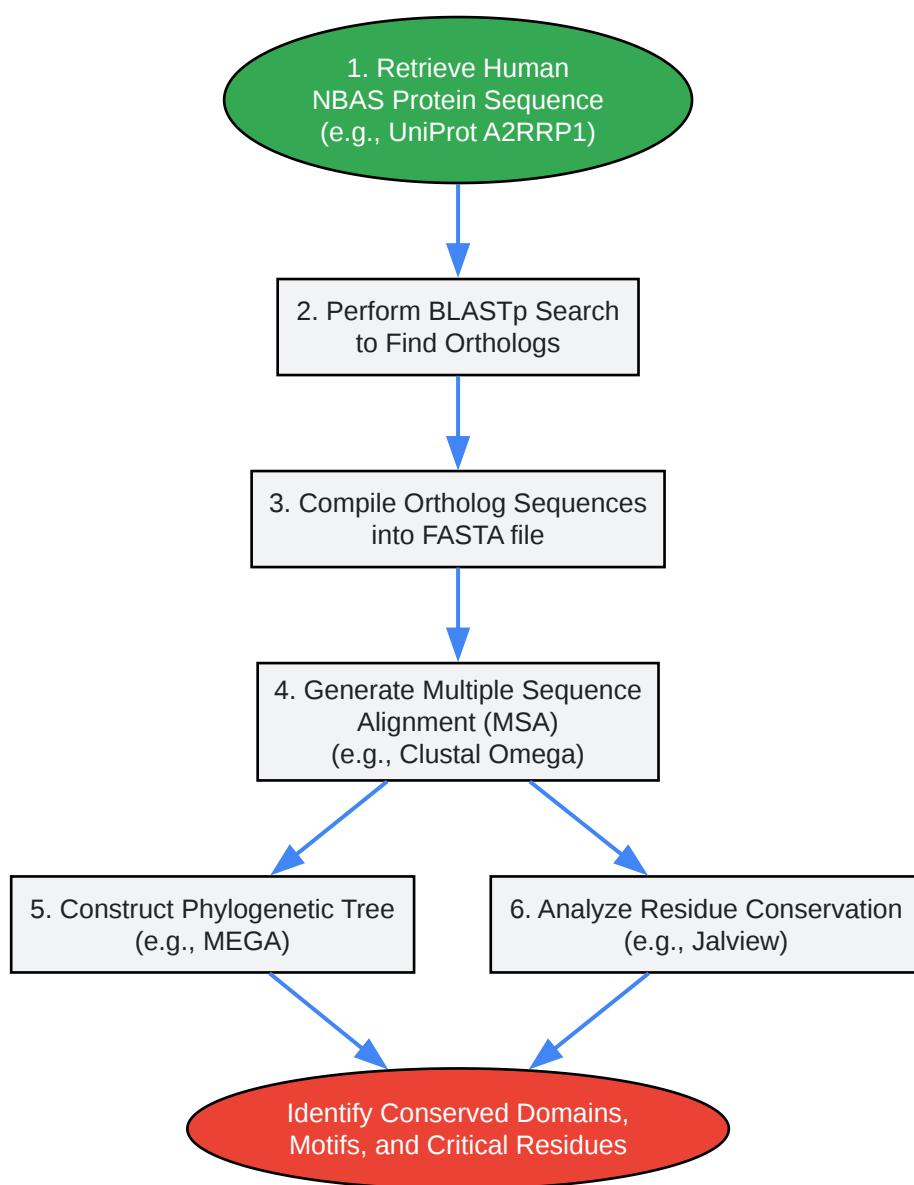
Nonsense-Mediated mRNA Decay (NMD)

In addition to its role in trafficking, NBAS is a component of an evolutionarily conserved nonsense-mediated mRNA decay (NMD) pathway.^{[1][10]} NMD is a surveillance mechanism that identifies and degrades mRNA transcripts containing premature termination codons (PTCs), preventing the synthesis of potentially harmful truncated proteins.^[1] NBAS acts in concert with core NMD factors to co-regulate a large number of endogenous RNA targets.^[11] This function is critical for maintaining cellular homeostasis and has implications for gene expression regulation in various processes, including bone development and cellular stress responses.^[10]

[Click to download full resolution via product page](#)

Caption: Role of NBAS in the Nonsense-Mediated mRNA Decay (NMD) surveillance pathway.

Experimental Protocols


In Silico Analysis of NBAS Conservation

This protocol outlines a standard bioinformatics workflow to assess the evolutionary conservation of the NBAS gene and its protein product.

Methodology:

- Sequence Retrieval:
 - Obtain the human NBAS reference protein sequence from a primary database like UniProt (Accession: A2RRP1) or NCBI RefSeq.
 - Use the BLASTp (protein-protein BLAST) algorithm against the non-redundant (nr) protein database to identify orthologous sequences in a range of target organisms (e.g., mammals, fish, insects, yeast).
- Multiple Sequence Alignment (MSA):
 - Compile a FASTA file containing the retrieved orthologous sequences.
 - Perform an MSA using a tool like Clustal Omega, MAFFT, or MUSCLE. These algorithms align the sequences to maximize regions of identity and similarity, revealing conserved blocks and residues.
- Phylogenetic Tree Construction:
 - Use the generated MSA as input for phylogenetic analysis software (e.g., MEGA, PhyML).
 - Construct a phylogenetic tree using a statistical method such as Maximum Likelihood or Neighbor-Joining to visualize the evolutionary relationships between the NBAS orthologs.
- Conservation Scoring:
 - Visualize the MSA in a viewer like Jalview.
 - Calculate and display conservation scores for each column of the alignment. This quantitatively highlights residues that are invariant or highly conserved across all species,

which are often critical for protein structure and function.

[Click to download full resolution via product page](#)

Caption: Workflow for the in silico analysis of NBAS evolutionary conservation.

Functional Complementation Assay

This protocol describes a conceptual experiment to test the functional conservation of human NBAS in a simpler model organism, such as the yeast *Saccharomyces cerevisiae*, which has a known ortholog (SEC39).

Methodology:

- Strain Generation:
 - Generate a yeast strain with a conditional deletion or temperature-sensitive mutation in the endogenous SEC39 gene. This strain should exhibit a growth defect or a measurable phenotype (e.g., secretion defect) under non-permissive conditions (e.g., elevated temperature).
- Vector Construction:
 - Clone the full-length human NBAS cDNA into a yeast expression vector. The expression should be driven by a suitable yeast promoter (e.g., a constitutive GPD promoter or an inducible GAL1 promoter).
 - Create a control vector (empty vector) for comparison.
- Yeast Transformation:
 - Transform the sec39 mutant yeast strain with the human NBAS expression vector and the empty control vector in parallel.
- Phenotypic Rescue Analysis:
 - Plate the transformed yeast strains on selective media.
 - Incubate the plates at both the permissive temperature (e.g., 25°C) and the non-permissive temperature (e.g., 37°C).
 - Expected Result: If the human NBAS protein is functionally conserved, it will rescue the growth defect of the sec39 mutant at the non-permissive temperature, whereas the strain with the empty vector will fail to grow. This demonstrates functional complementation.

Implications for Research and Drug Development

- Understanding Disease Mechanisms: The high degree of conservation in NBAS underscores that mutations affect ancient and fundamentally important cellular pathways. This explains the severe and multi-systemic nature of NBAS-related disorders.[12][13]
- Variant Interpretation: Conservation analysis is a powerful tool for predicting the pathogenicity of novel missense variants identified in patients. A mutation in a highly conserved residue is more likely to be deleterious.[6]
- Model Organism Utility: The presence of functional orthologs in organisms like yeast, zebrafish, and mice provides invaluable models for studying NBAS function, dissecting disease pathophysiology, and performing initial screens for potential therapeutic compounds.
- Therapeutic Targeting: The conserved domains of NBAS represent potential targets for therapeutic intervention. Understanding the structure and function of these domains is a prerequisite for designing molecules that could stabilize mutant proteins, restore function, or modulate pathway activity. For instance, therapies could be developed to mitigate the ER stress that results from impaired retrograde trafficking, a key consequence of NBAS dysfunction.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Novel neuroblastoma amplified sequence (NBAS) mutations in a Japanese boy with fever-triggered recurrent acute liver failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. Frontiers | A novel splicing variant in NBAS identified by minigene assay causes infantile liver failure syndrome type 2 [frontiersin.org]

- 5. Frontiers | Immunological Features of Neuroblastoma Amplified Sequence Deficiency: Report of the First Case Identified Through Newborn Screening for Primary Immunodeficiency and Review of the Literature [frontiersin.org]
- 6. Biallelic Mutations in NBAS Cause Recurrent Acute Liver Failure with Onset in Infancy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Resolution of Recurrent Pediatric Acute Liver Failure with Liver Transplantation in a Patient with NBAS mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NBAS NBAS subunit of NRZ tethering complex [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. semanticscholar.org [semanticscholar.org]
- To cite this document: BenchChem. [Evolutionary Conservation of the NBAS Gene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1230231#evolutionary-conservation-of-the-nbas-gene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com